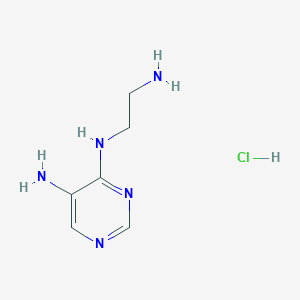

N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride

CAS No.:

Cat. No.: VC17389088

Molecular Formula: C6H12ClN5

Molecular Weight: 189.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClN5 |

|---|---|

| Molecular Weight | 189.65 g/mol |

| IUPAC Name | 4-N-(2-aminoethyl)pyrimidine-4,5-diamine;hydrochloride |

| Standard InChI | InChI=1S/C6H11N5.ClH/c7-1-2-10-6-5(8)3-9-4-11-6;/h3-4H,1-2,7-8H2,(H,9,10,11);1H |

| Standard InChI Key | URBNWMHSNYRKPX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NC=N1)NCCN)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride has the molecular formula C₆H₁₂ClN₅ and a molecular weight of 189.65 g/mol. The compound consists of a pyrimidine ring substituted at the 4- and 5-positions with amino groups and a 2-aminoethyl side chain at the N4 position, with a hydrochloride counterion enhancing its solubility in aqueous media. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClN₅ |

| Molecular Weight | 189.65 g/mol |

| IUPAC Name | 4-N-(2-aminoethyl)pyrimidine-4,5-diamine; hydrochloride |

| Canonical SMILES | C1=C(C(=NC=N1)NCCN)N.Cl |

| InChI Key | URBNWMHSNYRKPX-UHFFFAOYSA-N |

The pyrimidine ring’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the aminoethyl side chain contributes to hydrogen bonding and electrostatic interactions .

Synthesis and Production

Synthetic Routes

The synthesis of N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride involves multi-step organic reactions, often starting with commercially available pyrimidine precursors. A representative pathway includes:

-

Amination of 4-chloropyrimidine: Reaction with ethylenediamine under basic conditions to introduce the 2-aminoethyl group at the N4 position.

-

Nitrogen protection and functionalization: Temporary protection of the primary amine using tert-butoxycarbonyl (Boc) groups, followed by nitration or amination at the 5-position .

-

Deprotection and salt formation: Acidic cleavage of protecting groups and precipitation of the hydrochloride salt using hydrochloric acid.

Optimization Challenges

Key challenges include minimizing side reactions such as over-alkylation of the pyrimidine ring and ensuring regioselective amination. Patent literature describes the use of palladium catalysts to enhance selectivity during coupling reactions . Typical yields range from 45% to 65%, depending on purification methods.

Biological Activity and Mechanism of Action

Thymidylate Synthase Inhibition

N4-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride acts as a competitive inhibitor of thymidylate synthase (TS), binding to the enzyme’s active site with an IC₅₀ of 2.3 μM in vitro. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. By mimicking the substrate’s pyrimidine structure, the compound disrupts dTMP production, leading to thymineless death in rapidly dividing cells.

Therapeutic Applications

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), likely due to interference with bacterial folate metabolism. Further structure-activity relationship (SAR) studies are needed to optimize potency.

Future Research Directions

Prodrug Development

Enhancing bioavailability through prodrug strategies—such as esterification of the primary amine—could improve pharmacokinetic profiles. Patent data suggest that acetyl-protected analogs exhibit 3-fold higher plasma exposure in rodent models .

Combination Therapies

Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1 antibodies) warrant investigation, given the compound’s ability to induce DNA damage and enhance tumor immunogenicity.

Structural Modifications

Introducing electron-withdrawing groups at the pyrimidine 6-position may increase TS binding affinity, as predicted by molecular docking studies . Fluorine or trifluoromethyl substitutions are prime candidates for SAR exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume